N-(5-氟-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)乙酰胺

描述

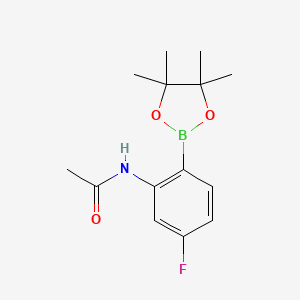

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C14H19BFNO3 and its molecular weight is 279.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成中间体

该化合物是重要的有机合成中间体,特别是在碳碳偶联和碳杂原子偶联反应中 。其独特的结构使其具有良好的生物活性及药理作用,是合成复杂有机分子的重要组成部分。

硼中子俘获疗法 (BNCT)

由于其硼酸衍生物的性质,它在BNCT中得到了应用,BNCT 是一种用于治疗癌症的放射治疗方法 。BNCT 依赖于硼对中子的捕获,硼以2-乙酰氨基-4-氟苯基硼酸,频哪醇酯等化合物的形式递送至癌细胞。

药物传输聚合物

该化合物用于开发反馈控制药物传输聚合物。 这些聚合物旨在以受控的方式递送药物,特别针对癌细胞,从而最大限度地减少副作用并提高治疗效果 .

铃木-宫浦偶联反应

作为重要的亲核试剂,它被广泛应用于铃木-宫浦偶联反应,该反应是合成药物和精细化学品中形成碳碳键的强大工具 .

含氟药物开发

氟原子的存在增强了化合物对碳的亲和力,使其在含氟药物的开发中具有优势。 这些药物的特点是具有较高的生物活性、稳定性和抗药物代谢性 .

癌症手术中的局部麻醉剂

研究表明,可从该化合物衍生而来的酰胺类局部麻醉剂可能在癌症治疗中具有有益作用。 它们因其疗效和潜在的治疗前景而被广泛用于临床癌症手术 .

酶抑制剂和配体药物

在药物研究中,2-乙酰氨基-4-氟苯基硼酸,频哪醇酯等硼酸化合物被用作酶抑制剂或特异性配体药物。 它们在治疗肿瘤、微生物感染方面发挥作用,并正在探索用于抗癌药物 .

刺激响应型药物载体

该化合物中的硼酸酯键用于构建刺激响应型药物载体。这些载体可以响应微环境的变化,例如 pH 值、葡萄糖和 ATP 水平,以实现受控药物释放。 它们被用于负载和递送抗癌药物、胰岛素和基因 .

作用机制

Target of Action

Similar compounds have been reported to act as flap (5-lipoxygenase-activating protein) regulators . FLAP is a protein widely distributed within the central nervous system, whose function is to regulate the activation of the 5-lipoxygenase enzyme .

Mode of Action

If it acts as a FLAP regulator, it may interact with the FLAP protein to modulate the activity of the 5-lipoxygenase enzyme . This interaction could result in changes to the production of leukotrienes, which are inflammatory mediators .

Biochemical Pathways

If it acts as a FLAP regulator, it may influence the leukotriene biosynthesis pathway . This could have downstream effects on inflammatory responses, as leukotrienes are potent mediators of inflammation .

Result of Action

If it acts as a FLAP regulator, it could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses .

生化分析

Biochemical Properties

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, primarily through its boronic acid ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. For instance, it has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules, further influencing its biochemical interactions .

Cellular Effects

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the activity of key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to altered cell proliferation and apoptosis. Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves several key interactions at the molecular level. The boronic acid ester group allows the compound to bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme, affecting its catalytic activity. Additionally, the fluorine atom can participate in hydrogen bonding and electrostatic interactions with biomolecules, further stabilizing the compound’s binding and enhancing its inhibitory effects. These interactions collectively contribute to the compound’s ability to modulate biochemical pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, it may undergo hydrolysis or other degradation processes, leading to a gradual decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity for several days, with minimal degradation .

生物活性

N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure and properties:

- IUPAC Name : N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Molecular Formula : CHBFNO

- Molecular Weight : 293.14 g/mol

- CAS Number : 2246867-88-7

Structural Representation

The compound features a fluorinated phenyl ring attached to an acetamide functional group and a dioxaborolane moiety, which may contribute to its biological activity.

The biological activity of N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can inhibit various enzymes and pathways involved in cell proliferation and survival.

Efficacy in Cancer Models

Recent studies have demonstrated that related compounds exhibit potent anticancer effects. For instance:

- Inhibitory Concentration (IC) Values : Compounds similar to N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide have shown IC values ranging from 0.126 µM to 27.4 nM against various cancer cell lines .

Case Studies

- Anticancer Activity : In a study involving MDA-MB-231 triple-negative breast cancer cells, a structurally related compound demonstrated significant inhibition of cell proliferation with an IC of 0.126 µM and effectively reduced lung metastasis in vivo .

- Safety Profiles : A subacute toxicity study indicated that related compounds maintained favorable safety profiles at high doses (40 mg/kg) in healthy mice . This suggests that N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may also possess a good safety margin.

Table of Biological Activities

属性

IUPAC Name |

N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BFNO3/c1-9(18)17-12-8-10(16)6-7-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDXPRJIXNWRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674989 | |

| Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-67-2 | |

| Record name | Acetamide, N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。